1-Naphthamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJJUOPOWPRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176960 | |
| Record name | 1-Naphthalenecarboxamide | |
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Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2243-81-4 | |
| Record name | 1-Naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthalenecarboxamide | |
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| Record name | 1-Naphthamide | |
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| Record name | 1-Naphthalenecarboxamide | |
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| Record name | 2243-81-4 | |
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Synthetic Methodologies and Chemical Transformations of 1 Naphthamide
Classical and Conventional Synthetic Routes for 1-Naphthamide Scaffolds
Traditional methods for synthesizing this compound and its derivatives have long relied on fundamental organic reactions, primarily involving the formation of an amide bond from a carboxylic acid precursor.
Acylation Reactions in this compound Synthesis
The most direct and conventional method for constructing the this compound backbone is through the acylation of an amine with a 1-naphthoic acid derivative. This typically involves activating the carboxyl group of 1-naphthoic acid to make it more susceptible to nucleophilic attack by an amine.
A common approach is the conversion of 1-naphthoic acid to its more reactive acid chloride, 1-naphthoyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂). The resulting 1-naphthoyl chloride is then condensed with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as dry dichloromethane (B109758) (DCM), to yield the corresponding N-substituted this compound. For example, N-(4-bromophenyl)-1-naphthamide was synthesized by condensing 1-naphthoyl chloride and 4-bromoaniline (B143363) in the presence of Et₃N.
Another variation involves the direct amidation of the carboxylic acid without isolating the acid chloride. For instance, 3-amino-1-naphthoic acid can be treated with thionyl chloride to form the acyl chloride in situ, which is then reacted with aqueous ammonia (B1221849) to produce 3-amino-1-naphthamide (B11907635). Similarly, N,N-Diethyl-2-naphthamide is synthesized through the reaction of 2-naphthoyl chloride with diethylamine.
Multi-Step Synthetic Sequences for Complex this compound Derivatives
The synthesis of more complex this compound derivatives often requires multi-step reaction sequences, where the this compound core is either built upon or introduced as part of a larger molecular architecture. These sequences allow for the incorporation of diverse functional groups and structural motifs.
One such example is the synthesis of 'N-{2,2,2-trichloro-1-[(4-morpholinylcarbothioyl)amino]ethyl}-1-naphthamide', a complex molecule whose construction involves several organic chemistry reactions starting from naphthalene (B1677914) or its derivatives. nankai.edu.cn Another multi-step synthesis was employed to create a series of novel 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl) methoxy)-substituted phenyl) naphthalene-1,8-dicarboxamide derivatives. This synthesis begins with the reaction of 1,8-naphthalic anhydride (B1165640) with 4-hydroxy aniline (B41778). The resulting intermediate is then subjected to a base-catalyzed reaction with bromoethyl acetate, followed by further transformations to build the final complex structure.
A general scheme for producing a library of anilinopyrimidine-based naphthamide derivatives also highlights a multi-step approach. The synthesis of compounds designated as 3a-o and 8a-t involves several distinct reaction steps, including the use of reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,1'-Carbonyldiimidazole (CDI), and Propanephosphonic acid anhydride (T3P) to facilitate different transformations and build the final complex molecules.
Modern and Green Synthesis Approaches for this compound
In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and employ milder reaction conditions. These approaches are increasingly being applied to the synthesis of this compound derivatives.
Microwave-Assisted Synthesis of Naphthamide Derivatives
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This method has been successfully applied to the synthesis of 2-naphthamide (B1196476) derivatives. acs.orgresearchgate.net In one study, a four-step microwave-assisted process was developed to produce a series of novel 2-naphthamide compounds starting from dimethoxybenzaldehyde derivatives. acs.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times, for instance, to 15 minutes at 80°C in certain steps. researchgate.net This technology has been noted in patent literature for the synthesis of specific naphthamide derivatives, highlighting its utility in reducing reaction times and potentially increasing efficiency.
| Synthesis Step | Reagents/Conditions | Advantage |
| Amide Formation | Carboxylic acids, Primary amines | Solvent-free, Microwave irradiation mjcce.org.mk |
| Multi-step synthesis | Dimethoxybenzaldehyde derivatives | Four-step process with microwave assistance acs.orgresearchgate.net |
| Specific Derivatization | Patented methods | Reduced reaction times |
Enantioselective Reduction of 1-Naphthamides via Electrochemical and Catalytic Tandem Processes
A significant challenge in synthesis is the control of stereochemistry. A novel, one-pot strategy has been developed for the enantioselective reduction of 1-naphthamides to produce chiral 1-tetrahydronaphthamides, which are important structural cores in many bioactive molecules. acs.orgnih.gov This modern approach combines two powerful techniques in a tandem process: electrochemical reduction and ruthenium-catalyzed asymmetric hydrogenation. nankai.edu.cnacs.org
The process begins with the electrochemical reduction of the aromatic ring of the this compound substrate. acs.org This is followed by a double bond isomerization and then a highly enantioselective asymmetric hydrogenation of the resulting olefin, catalyzed by a ruthenium complex, such as (S)-Segphos-Ru(OAc)₂. acs.org This tandem strategy successfully addresses the challenge of selectively reducing the amide-bearing aromatic ring while controlling the stereochemistry, providing good yields (62–91%) and high enantioselectivities (80–92% ee) for a range of this compound substrates. acs.org This method represents an efficient and practical route to high-value chiral products from readily available naphthalene-based starting materials. nih.gov
Derivatization Strategies for this compound Scaffolds
The functionalization of the this compound scaffold is crucial for tuning its chemical and biological properties. Various derivatization strategies have been developed to modify the naphthalene ring system and the amide group.
One key strategy is the direct C-H functionalization of the naphthyl ring, which avoids the need for pre-functionalized substrates. Palladium-catalyzed ortho-acylation, for example, allows for the introduction of acyl groups at the position adjacent to the amide bond. Deprotonative aroylation using a strong base like lithium diisopropylamide (LDA) can also achieve ortho-functionalization. Furthermore, regioselective C-H functionalization at remote positions has been achieved. For instance, the picolinamide (B142947) directing group has been used to facilitate palladium-catalyzed C8-H acylation of 1-naphthylamine (B1663977) derivatives.
Another powerful derivatization tool is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is used to form new carbon-carbon bonds. In one example, N-(4-bromophenyl)-1-naphthamide was coupled with various boronic acids to synthesize a series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields.
Functional groups already present on the scaffold also serve as handles for further modification. The amino group on a 3-amino-1-naphthamide can be readily acylated with acyl chlorides or condensed with aldehydes to form Schiff bases. These modifications can modulate the electronic and photophysical properties of the molecule.
| Strategy | Position | Reagents/Catalyst | Type of Bond Formed |
| C-H Acylation | C8 | Palladium catalyst, Picolinamide directing group | C-C |
| C-H Amination | C4 | Silver(I) catalyst | C-N |
| Suzuki-Miyaura Coupling | C4 (from bromo-derivative) | Pd(0) catalyst, Boronic acids | C-C |
| Acylation of Amino Group | C3 | Acyl chlorides | N-C (amide) |
| Schiff Base Formation | C3 | Aldehydes | C=N (imine) |
N-Substitution and Side Chain Modifications of 1-Naphthamides
The this compound scaffold is a versatile platform for chemical modification, allowing for extensive exploration of structure-activity relationships through N-substitution and modifications of both the amide side chain and the naphthalene ring system. These modifications are crucial in tuning the physicochemical and pharmacological properties of the resulting molecules.
A primary strategy involves the direct substitution on the amide nitrogen. This is typically achieved by reacting 1-naphthoyl chloride with a wide array of primary or secondary amines in the presence of a base, or by using standard amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). vulcanchem.com For instance, N-substituted piperazine (B1678402) naphthamide derivatives have been synthesized and evaluated for various biological activities. nih.gov Similarly, reacting 1-naphthoyl chloride with 5-amino-1-isopropyl-3-methyl-1H-pyrazole yields N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide. vulcanchem.com The reaction conditions for such amide couplings are typically mild, often conducted in polar aprotic solvents like DMF or THF at temperatures ranging from 0 to 25°C to minimize side reactions. vulcanchem.com
Beyond simple N-alkylation or N-arylation, more complex side chains can be introduced. For example, N-{2,2,2-trichloro-1-[(4-morpholinylcarbothioyl)amino]ethyl}-1-naphthamide features a complex side chain attached to the amide nitrogen, indicating the scaffold's tolerance for sterically demanding and functionally diverse groups. ontosight.ai
Modification of the naphthalene ring itself, often directed by the amide group, represents another key synthetic avenue. The amide functionality can act as a directing group in C-H activation/functionalization reactions, enabling regioselective substitution at positions that are otherwise difficult to access.
Several catalytic systems have been developed for the regioselective functionalization of the this compound ring:
C8-Position Functionalization : Perilithiation of naphthalenes bearing specific 1-substituents allows for the synthesis of 8-substituted-1-naphthamides. capes.gov.brresearchgate.net Rhodium(I)-catalyzed C-H alkylation of 1-naphthylamide derivatives with various alkenes has been achieved at the C8-position using a picolinamide directing group. acs.org Similarly, a cobalt-catalyzed regioselective C-H alkoxylation at the C8-position has been developed, tolerating a range of primary and secondary alcohols. sioc-journal.cn A metal-free borylation at the C8-position of N,N-disubstituted-1-naphthamides using boron tribromide (BBr₃) has also been reported, yielding versatile boronic ester intermediates. nih.gov
C7-Position Functionalization : A copper-catalyzed C7-H arylation of 1-naphthamides has been developed using aryliodonium salts as the arylating reagents, avoiding the need for precious metal catalysts. beilstein-journals.org
C4-Position Functionalization : A silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives (precursors to naphthamides) with azodicarboxylates demonstrates a method to introduce nitrogen-based substituents at the para-position relative to the amino group. acs.org
These methodologies provide a robust toolkit for creating a diverse library of this compound derivatives with tailored substitution patterns for various research applications.
Table 1: Examples of N-Substituted and Ring-Functionalized 1-Naphthamides
| Compound Name | Modification Type | Synthetic Highlight | Reference(s) |
|---|---|---|---|
| N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide | N-Substitution | Amide coupling between 1-naphthoyl chloride and a substituted pyrazole (B372694) amine. vulcanchem.com | vulcanchem.com |
| N-(4-methylpiperazin-1-yl)naphthalene-1-carboxamide | N-Substitution | Characterized by a 4-methylpiperazinyl group attached to the amide nitrogen. | |
| N-{2,2,2-trichloro-1-[(4-morpholinylcarbothioyl)amino]ethyl}-1-naphthamide | N-Substitution | Features a complex trichloroethyl and morpholinylcarbothioylamino moiety on the amide nitrogen. ontosight.ai | ontosight.ai |
| N-(tert-butyl)-7-phenyl-1-naphthamide | C7-Arylation | Synthesized via copper-catalyzed C-H arylation of N-(tert-butyl)-1-naphthamide. beilstein-journals.org | beilstein-journals.org |
| 8-alkoxyl-1-N-(naphthalen-1-yl)picolinamide | C8-Alkoxylation | Achieved through cobalt-catalyzed regioselective C-H alkoxylation with alcohols. sioc-journal.cn | sioc-journal.cn |
| 8-Borylated-N,N-diisopropyl-1-naphthamide | C8-Borylation | Prepared via a metal-free reaction with BBr₃ followed by treatment with a diol. nih.gov | nih.gov |
Development of Hybrid Molecules Incorporating the Naphthamide Core
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules into a single chemical entity. mdpi.comnih.gov This approach aims to create hybrid molecules with potentially enhanced affinity, improved selectivity, dual or multiple mechanisms of action, and the ability to overcome drug resistance. mdpi.com The this compound core, with its rigid and planar structure, serves as a privileged scaffold for the development of such hybrid molecules. researchgate.net
Researchers have successfully synthesized hybrid molecules by combining the this compound structure with other pharmacophores to enhance therapeutic potential. One notable example is the development of novel naphthamides as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. nih.gov In this work, a hybrid compound served as the starting point for further exploration. The synthetic strategy involved a multi-step process beginning with 6-hydroxy-1-naphthoic acid, which was converted into a key naphthylborate intermediate. This intermediate was then used in Suzuki coupling reactions to link the naphthamide core with other heterocyclic moieties, such as 3-amino-4-iodo-1H-indazole, to produce the final hybrid molecules. nih.gov
Table 2: Examples of Hybrid Molecules Based on the Naphthamide Scaffold
| Hybrid Class | Fused Pharmacophore | Synthetic Approach | Intended Application | Reference(s) |
|---|---|---|---|---|
| Indazolylnaphthamides | Indazole | Suzuki coupling between a naphthamide-boronic acid derivative and an iodo-indazole. nih.gov | VEGFR-2 Kinase Inhibition | nih.gov |
| Naphthamide-Thiourea Hybrids | Thiourea (B124793) | Synthesis from related compounds suggests potential for creating naphthoyl thiourea derivatives. | Anticancer Activity |
The development of these hybrid molecules underscores the chemical tractability of the this compound core. By strategically combining it with other known pharmacophores, chemists can generate novel molecular architectures with finely tuned properties, opening new avenues for discovery in medicinal chemistry and materials science. mdpi.com
Advanced Structural Characterization and Stereochemical Analysis of 1 Naphthamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of 1-Naphthamide Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide comprehensive information about the chemical environment of atoms within the molecule, enabling confirmation of their connectivity and identification of functional groups.
For this compound derivatives, characteristic signals are observed. For instance, aromatic protons of the naphthalene (B1677914) ring typically resonate in the δ 7.5–8.5 ppm range in ¹H NMR spectra. uni.lunih.govchem960.comuni.lu The carbonyl carbon of this compound shows a downfield resonance (e.g., 170.89 ppm) compared to 2-naphthamide (B1196476) (168.15 ppm) or benzamide (B126) (168.29 ppm). This deshielding effect in this compound is often attributed to the peri-hydrogen interaction, which forces the amide group out of the naphthalene ring plane, thereby reducing conjugation with the aromatic system. chem960.com
Detailed NMR data for various this compound derivatives illustrate these points. For example, N-benzyl-1-naphthamide exhibits distinct signals in its ¹H and ¹³C NMR spectra, including aromatic protons and the carbonyl carbon at 169.52 ppm. nih.gov Similarly, ¹H NMR spectra of N-substituted 2-naphthamide derivatives show characteristic signals for hydroxyl, amide, and aromatic protons, alongside methoxy (B1213986) and methylene (B1212753) groups where present. chem960.comuni.lu
Table 1: Selected NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-benzyl-1-naphthamide | CDCl₃ | 8.34 (m, 1H), 7.90 (d, 1H), 7.88–7.85 (m, 1H), 7.58–7.52 (m, 3H), 7.41–7.36 (m, 5H), 7.33–7.30 (m, 1H), 6.53 (s, 1H), 4.68 (d, 2H) | 169.52, 138.25, 134.35, 133.76, 130.75, 130.26, 128.89 (2C), 128.39, 127.94 (2C), 127.68, 127.21, 126.51, 125.53, 125.05, 124.76, 44.12 | nih.gov |
| N-(4-bromobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide | DMSO-d₆ | 10.17 (s, 1H, -OH), 9.01 (s, 1H, -NH-), 8.08 (d, 1H), 7.86 (d, 2H), 7.33 (d, 1H), 7.17 (d, 2H), 7.03 (d, 1H), 6.65 (d, 1H), 4.44 (d, 2H), 3.94 (s, 3H), 3.89 (s, 3H) | 166.9, 158.6, 156.7, 152.6, 136.6, 135.2, 133.3, 129.8, 128.7, 127.8, 127.2, 112.3, 107.7, 98.8, 92.6, 55.6, 55.4, 43.2 | chem960.com |
| 4-Hydroxy-6,8-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide | DMSO-d₆ | 8.54 (s, 1H, -NH-), 8.00 (s, 1H), 7.32 (s, 1H), 7.04 (d, 1H), 6.63 (d, 1H), 3.96 (s, 3H), 3.89 (s, 3H), 3.58 (t, 4H), 3.31 (q, 2H), 2.34 (t, 6H), 1.72–1.68 (m, 2H) | 166.9, 158.5, 156.5, 152.3, 129.8, 127.5, 121.3, 111.6, 107.9, 98.6, 92.9, 66.3, 56.4, 55.8, 55.3, 53.1, 38.4, 25.8 | uni.lu |
Stereodynamic Studies of Bond Rotation in Naphthamides via NMR
NMR spectroscopy is also instrumental in studying stereodynamics, particularly restricted bond rotation, in naphthamide derivatives. Variable Temperature NMR (VT-NMR) experiments are commonly employed to observe the coalescence of signals, which indicates the rate of interconversion between different conformers. nih.govuni.lunih.gov
In naphthamides, restricted rotation can occur around both the aryl-carbonyl (Ar-CO) and carbon-nitrogen (C-N) bonds of the amide moiety. Studies on N,N-diethyl-1-naphthamide (NCDEA) have shown that the coalescence signals observed in VT-NMR spectra are not due to independent N-CO rotation, but rather a complex process involving concerted N-CO, Ar-CO, and ethyl rotations. uni.luwikipedia.org The Gibbs free energy barriers calculated for these processes in solution align well with experimental NMR analyses. uni.lu These stereodynamic investigations provide valuable insights into the conformational properties of amide bonds and contribute to the understanding of molecular gear systems. uni.lunih.gov The presence of two distinct chemical shift peaks in the ¹H NMR spectrum of NCDEA at lower temperatures, which coalesce as temperature increases, is indicative of such restricted rotations and the interconversion between enantiomeric ground states. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Confirmation of Naphthamide Compounds
Mass Spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound compounds and their derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to obtain molecular ion peaks, typically as [M+H]⁺ or [M-H]⁻, which directly correspond to the compound's molecular weight. uni.lunih.govchem960.comuni.lusigmaaldrich.com
For example, the ESI-MS of a piperazine (B1678402) naphthamide derivative showed an [M+H]⁺ peak at m/z 465. uni.lu Similarly, N-benzyl-1-naphthamide was confirmed by HRMS with an [M+H]⁺ calculated for C₁₈H₁₆NO as 262.1232 and found at 262.1236. nih.gov Beyond simple molecular weight confirmation, fragmentation patterns observed in MS can provide additional structural information. Predicted collision cross section (CCS) values, available for various adducts, further aid in the identification and characterization of naphthamide compounds. uni-muenster.debioregistry.io
Table 2: Selected Mass Spectrometry Data for this compound and Derivatives
| Compound | Type of MS | m/z [M+H]⁺ (or other) | Reference |
| This compound | Electron Ionization | Fragment ions shown, molecular ion at 171.1953 Da | |
| N-benzyl-1-naphthamide | HRMS (ESI) | 262.1236 (calcd for C₁₈H₁₆NO = 262.1232) | nih.gov |
| N-(2,6-Dimethylphenyl)-1-naphthamide | Predicted CCS for [M+H]⁺ | 276.13828 (165.0 Ų) | uni-muenster.de |
| N-(3,5-dichlorophenyl)-1-naphthamide | Predicted CCS for [M+H]⁺ | 316.02904 (168.1 Ų) | bioregistry.io |
| N-(4-bromobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide | HRMS (ESI) | 414.0475 (calcd for C₂₀H₁₈BrNO₄ = 414.0449) |
Atropisomerism and Chirality in this compound Derivatives
Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, which prevents interconversion of conformers at room temperature, leading to stable, separable isomers. In aromatic amides, including this compound derivatives, axial chirality can emerge from the restricted rotation of an aryl-C(=O) single bond. uni.lu This phenomenon is particularly pronounced when bulky substituents are present on the naphthalene or aryl rings, creating a significant rotational barrier.
The importance of these axially chiral elements is evident in their application as chiral reagents, auxiliaries, and ligands in asymmetric reactions and catalysis. uni.lu While simple naphthamides with an unsubstituted 8-position may have low rotational barriers, leading to rapid interconversion and making stereoselective control challenging, appropriately substituted this compound derivatives, such as 2-substituted N,N-dialkyl-1-naphthamides, can possess sufficiently large rotational energy barriers to exhibit stable atropisomerism.
Deracemization Processes and Chiral Resolution of Atropisomeric Naphthamides
The isolation of enantiomerically pure atropisomeric naphthamides is crucial for their applications in asymmetric synthesis and drug discovery. Deracemization processes and chiral resolution techniques are employed to achieve this. Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer by combining a kinetic resolution with a racemization process of the starting material.
One such approach involves asymmetric allylic alkylation (AAA) reactions of racemic amide naphthols, catalyzed by chiral catalysts like hydroquinine. This method has successfully yielded axially chiral naphthamides with high enantioselectivities. Another strategy involves dynamic atroposelective resolution of chiral salts formed from racemic naphthamides and enantiopure chiral acids, such as dibenzoyltartaric acid (DBTA). This process can lead to the crystallization of a single enantiomer, whose absolute structure can be confirmed by X-ray analysis. uni.lu Furthermore, semi-continuous temperature cycle-induced deracemization has been explored as a method for the continuous production of enriched crystalline phases of axially chiral naphthamide derivatives. These advancements highlight the growing control over the stereochemistry of these important compounds.
Structure Activity Relationship Sar Studies of 1 Naphthamide Derivatives
Influence of N-Substituents on Pharmacological Profiles of Naphthamides
The nature and position of substituents on the nitrogen atom of the amide group significantly influence the pharmacological profile of 1-naphthamide derivatives. Research into N4-substituted piperazine (B1678402) naphthamide derivatives, for instance, has demonstrated that specific substituents at the N(4)-position of the piperazine ring can lead to excellent inhibitory potency against targets like BACE-1, an enzyme implicated in Alzheimer's disease uni.lu. The introduction of certain groups, such as fluorinated benzylamine (B48309) fragments, can facilitate productive interactions within the enzyme's active site, thereby enhancing inhibitory activity uni.lu.
Furthermore, the characteristics of the N-aryl substituent play a role in modulating activity and physicochemical properties. For example, in N-p-tolyl-1-naphthamide, the spatial arrangement caused by ortho-substituents on the p-toluidine (B81030) ring can induce a twist in the aniline (B41778) ring plane, orienting it towards the amide group and the naphthalene (B1677914) core. Conversely, meta- and para-substitution generally favor a more planar structure. If these substituents are more lipophilic, this planar arrangement can facilitate better permeation through biological membranes, which is essential for drug delivery nih.gov. The amide NH group itself is also critical, with its ability to form hydrogen bonds contributing significantly to target affinity, as observed in studies on HDAC10 inhibitors uni.lu.
An illustrative example of N-substitution impact is summarized in the table below (representing a conceptual interactive table):
Table 1: Influence of N-Substituents on this compound Derivatives' Biological Activity (Illustrative Data)
| Derivative Class | N-Substituent Type | Observed Impact on Activity | Relevant Pharmacological Target | Source |
| Piperazine Naphthamides | Specific N(4)-substituents | Excellent inhibitory potency | BACE-1 | uni.lu |
| N-Aryl Naphthamides | Ortho-substituents (e.g., p-tolyl) | Induce twist, affecting membrane permeation | Anti-echinococcal activity | nih.gov |
| N-Aryl Naphthamides | Meta-/Para-lipophilic substituents | Favor planar structure, enhance membrane permeation | Anti-echinococcal activity | nih.gov |
| Naphthamide-based HDAC10 Inhibitors | Amide NH | Critical for hydrogen bonding and affinity | Histone Deacetylase 10 (HDAC10) | uni.lu |
Impact of Naphthalene Ring and Amide Core Modifications on Biological Potency
Modifications to the naphthalene ring system and the amide core are pivotal in tailoring the biological potency of this compound derivatives. SAR studies have highlighted that the C-1 and C-2 positions of the naphthalene ring are particularly important for pharmacological effects ontosight.aiuni.lu. For instance, the presence of 5,7-dimethoxy groups on the naphthalene ring of 2-naphthamide (B1196476) derivatives has been linked to enhanced antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) ontosight.aiuni.lu. While these specific examples pertain to 2-naphthamide, the principle of naphthalene ring substitution influencing activity is broadly applicable to the naphthamide scaffold.
The naphthamide core itself can influence pharmacokinetic properties, such as blood-brain barrier (BBB) penetration nih.gov. The regiochemistry of the naphthyl group (e.g., this compound versus 2-naphthamide) can also alter π-stacking interactions, which may affect cellular uptake efficiency uni.lu. Furthermore, the orientation of the amide linker (e.g., anilide versus benzamide) can significantly impact affinity for target enzymes like HDAC10, with the amide NH group's hydrogen bonding capacity being a key factor uni.lu.
A series of 4-substituted 2-naphthamide derivatives have been designed and evaluated as AcrB inhibitors, demonstrating that specific modifications can improve their potency as efflux pump inhibitors, thereby synergizing with antibiotics uni.lu. This underscores the importance of strategic substitutions on the naphthalene ring for enhancing activity against resistant pathogens.
Table 2: Impact of Naphthalene Ring and Amide Core Modifications (Illustrative Data)
| Structural Modification | Location | Observed Impact on Activity | Biological Context | Source |
| Dimethoxy groups | Naphthalene ring (e.g., 5,7-positions) | Enhanced antibacterial activities | Antibacterial agents | ontosight.aiuni.lu |
| Amide linker orientation | Amide core | Significant impact on target affinity | HDAC10 inhibition | uni.lu |
| 4-Substitutions | Naphthalene ring | Improved potency as efflux pump inhibitors | Antibiotic resistance (AcrB inhibition) | uni.lu |
| Naphthamide core | General | Influence on pharmacokinetic properties like BBB penetration | Drug development | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthamide Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities rna-society.org. These models utilize physicochemical properties or theoretical molecular descriptors as predictor variables to estimate or predict the activity of new, untested compounds rna-society.org. For naphthamide compounds, QSAR studies offer a powerful tool for rational drug design and optimization.
QSAR analysis has been applied to various naphthamide-related derivatives to predict their biological activities. For instance, QSAR models have been developed for 1,8-naphthalimide-4-aminoquinoline derivatives to understand the quantitative relationship between their structure and antimalarial activity, based on parameters like log IC50 values wikipedia.org. Similarly, QSAR models have been established for 1,8-naphthimide derivatives to predict their properties as tumor inhibitors targeting nuclear DNA, often employing techniques like gene expression programming (GEP) and molecular docking to identify key structural features influencing activity uni.lu.
Beyond specific biological targets, QSAR modeling can also predict broader physicochemical properties relevant to drug development, such as biodegradation rates using descriptors like log Kow nih.gov. The methodology involves correlating molecular descriptors (e.g., hydrophobicity, electronic properties) with biological activity and mapping ligand-target interactions nih.gov. Various QSAR methods exist, including Comparative Molecular Field Analysis (CoMFA), which incorporates three-dimensional aspects like electrostatic fields, and more advanced techniques like 4D-QSAR and Binary-QSAR, which account for conformational flexibility and other complex molecular properties. These models are increasingly used in regulatory assessments to rapidly evaluate toxicological and pharmacological properties based solely on chemical structure, operating on the fundamental assumption that similar chemical structures exhibit similar activities.
Biological Activities and Medicinal Chemistry Applications of 1 Naphthamide Derivatives
Anticancer Research and Mechanisms of Action for 1-Naphthamide Derivatives
The anticancer potential of this compound derivatives has been investigated through various mechanisms, including the inhibition of key enzymes and induction of cellular processes critical for cancer cell survival and proliferation.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target in cancer therapy, as its inhibition can suppress angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. Naphthamide derivatives have emerged as potent inhibitors of VEGFR-2. For instance, compound 4a, a naphthamide derivative, demonstrated strong VEGFR-2 inhibitory potency with an IC₅₀ of 1.6 nM in enzymatic assays. It also exhibited high cellular potency in human umbilical vein endothelial cell (HUVEC) proliferation assays, with an IC₅₀ of 3.8 nM. Another naphthamide derivative, compound 14c, showed even greater potency, achieving IC₅₀ values of 1.5 nM in enzymatic assays and 0.9 nM in HUVEC cellular proliferation assays for VEGFR-2 inhibition. Compound 14c also displayed significant activity against other kinases, including VEGFR-1, PDGFR-β, and RET, suggesting its potential as a multitargeted inhibitor. nih.gov Simultaneous inhibition of VEGFR-2 and PDGFR-β is considered beneficial for antiangiogenic tumor therapy. nih.gov
Furthermore, 2-naphthamide (B1196476) derivatives have also shown promise as VEGFR-2 inhibitors. Compound 8b, a novel 2-naphthamide derivative, exhibited potent in vitro VEGFR-2 inhibitory activity with an IC₅₀ value of 0.384 μM. uni-muenster.deguidetoimmunopharmacology.orgchem960.com This activity was compared to sorafenib, a known VEGFR-2 inhibitor, which had an IC₅₀ of 0.069 μM. uni-muenster.deguidetoimmunopharmacology.orgchem960.com These naphthamide derivatives often share common structural features, such as a planar naphthalene (B1677914) moiety, an amide group at the C-1 or C-2 positions, and specific -OR-substituted groups, which contribute to their inhibitory activities. guidetoimmunopharmacology.org
| Compound Name (Derivative Type) | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay, HUVEC) | Reference |
| Compound 4a (Naphthamide) | VEGFR-2 | 1.6 nM | 3.8 nM | nih.gov |
| Compound 14c (Naphthamide) | VEGFR-2 | 1.5 nM | 0.9 nM | nih.gov |
| Compound 8b (2-Naphthamide) | VEGFR-2 | 0.384 μM | Not specified | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme involved in the biosynthesis of tetrahydrofolate, a cofactor essential for DNA synthesis, amino acid metabolism, and purine (B94841) biosynthesis. Inhibition of DHFR leads to a deficiency of active folic acid, disrupting nucleotide biosynthesis and ultimately causing cell death, making it a validated target for anticancer and antibacterial therapies. uni-freiburg.de Some 2-naphthamide derivatives have been designed, synthesized, and evaluated for their potential as DHFR inhibitors in anticancer research. uni-muenster.deguidetoimmunopharmacology.orgchem960.com
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a fundamental biological process crucial for maintaining tissue homeostasis and eliminating abnormal cells, including cancer cells. Inducing apoptosis in cancer cells is a key strategy in the development of new anticancer drugs. Naphthamide-containing derivatives have been observed to induce apoptosis in various cancer cell lines. ontosight.ai This mechanism often involves the modulation of cellular pathways that lead to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage.
Inhibition of CREB-Mediated Gene Transcription
The cyclic AMP-response element binding protein (CREB) is a nuclear transcription factor that plays a significant role in tumor development and progression, as it is often overexpressed in various cancer types. Consequently, CREB has been pursued as a novel target for cancer therapeutics. Research has identified naphthamide 3a as a chemotype capable of inhibiting CREB's transcription activity. Further efforts to discover more potent CREB inhibitors led to the development of structural congeners. For example, compound 3i (also known as 666-15), a related compound, was identified as a potent and selective inhibitor of CREB-mediated gene transcription, demonstrating an IC₅₀ of 0.081 ± 0.04 μM. This compound effectively inhibited cancer cell growth without harming normal cells and completely suppressed tumor growth in an in vivo xenograft model.
Antimicrobial Research and Mechanisms of Action for this compound Derivatives
The increasing global threat of multidrug-resistant bacterial pathogens necessitates the continuous search for new antimicrobial agents. Naphthamide derivatives have shown promising activity in this area.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Naphthamide derivatives have demonstrated antibacterial activity against a range of bacterial strains, encompassing both Gram-positive and Gram-negative bacteria. For instance, N-(4-fluorophenyl)-1-naphthamide (CHEMBL1710651) has exhibited antimicrobial activity against certain bacterial and fungal strains.
In studies focusing on 2-naphthamide derivatives, compound 8b displayed good antibacterial activity against several clinically important bacteria. Its minimum inhibitory concentration (MIC) values were comparable to those of ciprofloxacin (B1669076), a commonly used antibiotic. uni-muenster.deguidetoimmunopharmacology.orgchem960.com
| Compound Name (Derivative Type) | Bacterial Strain | MIC (μg/mL) | Reference |
| Compound 8b (2-Naphthamide) | Escherichia coli | 16 | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
| Compound 8b (2-Naphthamide) | Streptococcus faecalis | 16 | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
| Compound 8b (2-Naphthamide) | Salmonella enterica | 16 | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
| Compound 8b (2-Naphthamide) | MSSA (Methicillin-Sensitive Staphylococcus aureus) | 8 | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
| Compound 8b (2-Naphthamide) | MRSA (Methicillin-Resistant Staphylococcus aureus) | 16 | uni-muenster.deguidetoimmunopharmacology.orgchem960.com |
Antifungal Activity of Naphthamide Derivatives
Naphthamide derivatives have demonstrated promising antifungal activity. Studies have shown that a series of novel naphthylamide derivatives possess broad-spectrum antifungal properties, including efficacy against drug-resistant fungal strains. chem960.com The mechanism of action for some of these compounds involves blocking the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This is achieved by inhibiting dual targets: squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51). chem960.com While specific quantitative data (e.g., MIC or IC50 values) for all naphthamide derivatives' antifungal activity were not detailed in the available search results, their observed effects highlight their potential as antifungal agents.
Anti-Tuberculosis Activity against Mycobacterium tuberculosis
Naphthamide derivatives have shown considerable anti-tuberculosis (anti-TB) activity against various strains of Mycobacterium tuberculosis (M. tb), including drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. colab.wsjmb.or.krnih.gov For instance, naphthamide derivatives 13c and 13d were identified as highly active compounds in studies. jmb.or.krnih.govuni-muenster.de Compound 13c, identified as N-cyclooctyl-2-naphthamide, exhibited a Minimum Inhibitory Concentration (MIC) of 7.11 μM against M. tuberculosis. uni-muenster.de Similarly, its adamantyl derivative, compound 13d, showed an MIC of 6.55 μM. jmb.or.krnih.govuni-muenster.de These potencies are comparable to that of the first-line anti-TB drug ethambutol, which has an MIC of 4.89 μM. jmb.or.krnih.gov The observed anti-TB activity is potentially linked to their ability to inhibit mycobacterial membrane protein large 3 (MmpL3). jmb.or.krnih.gov
Table 1: Anti-Tuberculosis Activity of Naphthamide Derivatives
| Compound | Target Strain | MIC (μM) | Reference |
| 13c (N-cyclooctyl-2-naphthamide) | Mycobacterium tuberculosis (DS, MDR, XDR) | 7.11 | jmb.or.krnih.govuni-muenster.de |
| 13d (N-adamantyl-2-naphthamide) | Mycobacterium tuberculosis (DS, MDR, XDR) | 6.55 | jmb.or.krnih.govuni-muenster.de |
| Ethambutol (Reference Drug) | Mycobacterium tuberculosis | 4.89 | jmb.or.krnih.gov |
Bacterial Biofilm Inhibition by Naphthamide Scaffolds
Bacterial biofilms contribute significantly to antibiotic resistance, making their inhibition a crucial strategy in combating persistent infections. wikipedia.orgnih.govfrontiersin.org Naphthamide scaffolds have demonstrated potential in inhibiting bacterial biofilm formation. wikipedia.orgnih.govctdbase.org A series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives (4a-h) were synthesized and evaluated for their biofilm inhibition activity. wikipedia.orgctdbase.org Among these, compound 4e showed efficient biofilm inhibition against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus subtilis. wikipedia.orgctdbase.org While specific quantitative data (e.g., % inhibition or MICs against biofilm) for compound 4e were not detailed in the available search results, the findings suggest that naphthamide-based compounds can serve as valuable agents in developing new antibiofilm therapeutics. wikipedia.orgnih.gov
Interaction with Bacterial Efflux Pumps to Reverse Antibiotic Resistance
Bacterial efflux pumps are a major mechanism by which pathogens develop multidrug resistance (MDR), extruding antibiotics from the bacterial cell. vulcanchem.comsigmaaldrich.commdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. vulcanchem.comgoogleapis.com Naphthamide derivatives have been investigated for their ability to inhibit these pumps. colab.wssigmaaldrich.commdpi.com For example, a series of 2-naphthamide derivatives were synthesized and tested for their inhibitory effect on the AcrB efflux pump in Gram-negative bacteria, specifically Escherichia coli. sigmaaldrich.commdpi.com Compound A3, identified as 4-(isopentyloxy)-2-naphthamide, was found to effectively reduce the Minimum Inhibitory Concentrations (MICs) of antibiotics like erythromycin (B1671065) and chloramphenicol (B1208) to levels observed in drug-sensitive strains. sigmaaldrich.commdpi.com This compound's action was specific to the AcrB efflux pump. sigmaaldrich.commdpi.com Another well-studied naphthamide-related efflux pump inhibitor is Phenylalanyl arginyl β-naphthylamide (PAβN), also known as MC-207,110. vulcanchem.comgoogleapis.comuni.lu PAβN is a broad-spectrum EPI that has been shown to significantly reduce antibiotic resistance in various bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. vulcanchem.comuni.lu For instance, PAβN reduced the MIC of ciprofloxacin by 2- to 8-fold and imipenem (B608078) by 4- to 32-fold in A. baumannii. uni.lu
Table 2: Efflux Pump Inhibitory Activity of Naphthamide Derivatives
| Compound | Efflux Pump/Bacteria | Effect on Antibiotic MIC | Reference |
| A3 (4-(isopentyloxy)-2-naphthamide) | AcrB efflux pump in E. coli | Reduced MICs of erythromycin and chloramphenicol to drug-sensitive levels. | sigmaaldrich.commdpi.com |
| PAβN (Phenylalanyl arginyl β-naphthylamide) | Various (e.g., MexAB-OprM in P. aeruginosa, efflux pumps in A. baumannii) | Reduced ciprofloxacin MIC by 2-8 fold; reduced imipenem MIC by 4-32 fold. | vulcanchem.comuni.lu |
Central Nervous System (CNS) Modulatory Activities of this compound Derivatives
This compound derivatives have also been explored for their modulatory effects on the central nervous system, particularly through their interactions with key enzymes involved in neurotransmitter regulation. chiet.edu.eg
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders such as Parkinson's disease. chiet.edu.egresearchgate.netnih.gov Novel naphthamide derivatives have been rationally designed and evaluated for their inhibitory activity against human MAO-A and MAO-B enzymes. chiet.edu.eg Among these, compound 2c demonstrated potent MAO-A inhibitory activity with an IC50 value of 0.294 μM. chiet.edu.eg It also exhibited selectivity for MAO-A, with a selectivity index (SI) of 6.02. chiet.edu.eg For MAO-B inhibition, compound 2g was the most potent, showing an IC50 value of 0.519 μM and an SI of 2.94 for MAO-B. chiet.edu.eg Kinetic and reversibility studies indicated that both compounds 2c and 2g act as competitive and reversible MAO inhibitors. chiet.edu.eg
Table 3: Monoamine Oxidase Inhibitory Activity of Naphthamide Derivatives
| Compound | Enzyme | IC50 (μM) | Selectivity Index (SI) | Reference |
| 2c | MAO-A | 0.294 | 6.02 (for MAO-A) | chiet.edu.eg |
| 2g | MAO-B | 0.519 | 2.94 (for MAO-B) | chiet.edu.eg |
Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of acetylcholine, a neurotransmitter. Inhibiting these enzymes is a recognized therapeutic approach for conditions like Alzheimer's disease. While many naphthamide derivatives generally show weak inhibitory activity against cholinesterases, some compounds, such as 2a and 2h, have demonstrated activity, particularly against butyrylcholinesterase (BChE). chiet.edu.eg However, specific quantitative IC50 values for the cholinesterase inhibitory activity of compounds 2a and 2h were not detailed in the available search results.
Computational and Theoretical Investigations of 1 Naphthamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (such as 1-naphthamide) when bound to a protein or enzyme (target). This method helps in understanding the binding affinity and the nature of interactions at the molecular level, which is crucial for drug discovery and design.
Studies involving naphthamide derivatives have utilized molecular docking to elucidate their biological activities. For instance, N-(2,4-dichlorophenyl)-1-naphthamide (compound 3) demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking analysis revealed significant interactions with the active site residues of these cholinesterase enzymes, supporting the observed in vitro bioactivity researchgate.net.
Another example involves novel naphthamide derivatives evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Molecular docking simulations provided plausible interpretations for the observed biological effects, highlighting key interactions that contribute to their potency researchgate.netnih.gov. For instance, certain naphthamide hybrids, like compound 2c and 2g, exhibited promising MAO inhibitory activities, with IC50 values of 0.294 µM for MAO-A and 0.519 µM for MAO-B, respectively researchgate.netnih.gov. The drug-likeness of these potent compounds was also predicted to obey Lipinski's rule of five researchgate.netnih.gov.
Furthermore, a novel 1,2,3-triazole-naphthamide molecule (SSAM-1) was designed as an inhibitor of SARS-CoV-2 main protease. Molecular docking, alongside biophysical studies, confirmed significant and spontaneous binding interactions with transport proteins like bovine serum albumin (BSA), human serum albumin (HSA), and bromelain (B1164189) (BMLN) niscpr.res.inresearchgate.net.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method widely employed in computational chemistry to investigate the electronic structure of atoms, molecules, and materials fiveable.meyoutube.com. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecular structures, electronic distributions, and reaction mechanisms fiveable.me. DFT calculations are based on electron density rather than wave functions, utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to approximate electron interactions researchgate.netacs.orgnih.govresearchgate.netresearchgate.net.
For this compound and its derivatives, DFT has been instrumental in understanding their fundamental properties and reactivity. For instance, DFT calculations have been used to investigate the molecular structure, electronic properties, and intermolecular interactions in the crystal structure of N-(2,4-dichlorophenyl)-1-naphthamide, revealing the dominance of N–H⋯O hydrogen bonding and C–Cl⋯π halogen bonding interactions researchgate.net.
DFT studies on naphthamide compounds have also provided insights into their electronic distributions and adsorption behavior, confirming higher efficiencies for certain naphthamide series compared to benzamide (B126) counterparts researchgate.net. The optimized geometric parameters, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) fragments, and non-covalent interactions have been explored using DFT, providing a comprehensive understanding of their electronic and reactivity properties researchgate.net.
Analysis of Stereodynamics and Conformational Energetics
DFT calculations are crucial for analyzing the stereodynamics and conformational energetics of molecules, providing insights into the stability of different conformers and the energy barriers for interconversion. For this compound derivatives, this is particularly relevant due to the potential for restricted rotation around the amide bond and the naphthalene (B1677914) ring.
Studies have utilized DFT to understand the conformational preferences and rotational barriers in naphthamide systems. For example, the stereodynamic properties of N,N-diethyl-1-naphthamide (NCDEA) have been investigated using DFT alongside variable-temperature NMR (VT-NMR) experiments. DFT calculations can accurately predict Gibbs free energy differences between ground and transition states for aryl-CO and C-N bond rotations, which are in good agreement with experimental values mdpi.com.
Furthermore, the conformational analysis of related compounds, such as S-3-(1-naphthoyl)-4-isopropyl-2,2-dimethyloxazolidin-5-one, has been performed using DFT (B3LYP) and PCM methods, demonstrating that accurate conformational analysis can be achieved by considering thermal and non-electrostatic contributions researchgate.net. The control of enantioselectivity by remote amide conformation has also been studied in 8-methoxy-1-naphthamides, where DFT calculations can help understand the influence of the linkage between the crotonate and the naphthalene ring on chirality transfer researchgate.net.
Elucidation of Regioselectivity in Chemical Transformations
DFT calculations are powerful tools for elucidating the regioselectivity of chemical transformations by mapping reaction pathways and identifying transition states. This helps in understanding why a reaction preferentially occurs at a specific site on a molecule.
In the context of 1-naphthamides, DFT has been employed to unravel the origins of regioselectivity in various reactions:
C–H Alkylation: DFT calculations have been used to understand the regioselective C8–H alkylation of polyaromatics, including this compound as a substrate, via nickel-cobalt (B8461503) bimetallic catalysis researchgate.net.
Dearomative Difunctionalization: DFT calculations have been applied to palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes involving N-(2-bromophenyl)-N-methyl-1-naphthamide. These calculations indicated that the observed 1,4-regioselectivity is due to steric repulsions between the introduced aryl group and the spiro-scaffold in 1,2-difunctionalization pathways nih.gov.
C–H Arylation: The regioselectivity switch in distal C4 and C7 arylation of naphthoic acid derivatives, including 1-naphthamides, has been investigated using control experiments and kinetic studies, with DFT supporting mechanistic insights researchgate.net.
Cheminformatics Analyses of this compound Derivatives
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to a range of problems in chemistry, particularly in drug discovery and materials science epa.gov. For this compound derivatives, cheminformatics analyses are crucial for predicting key properties related to drug-likeness and potential hazards.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
ADME prediction is a vital component of early-stage drug discovery, as poor ADME properties are a major cause of drug candidate failure in clinical trials schrodinger.com. Cheminformatics tools are used to predict these pharmacokinetic properties based on the molecular structure.
For naphthamide derivatives, ADME predictions have been frequently performed:
Drug-Likeness Assessment: Novel naphthamide derivatives designed as monoamine oxidase (MAO) inhibitors have undergone ADME property prediction using tools like SwissADME and Osiris property explorer. The most potent compounds were found to obey Lipinski's rule of five, indicating favorable drug-likeness researchgate.netnih.gov.
Pharmacokinetics and Bioavailability: A series of synthesized naphthalene-based derivatives, including those structurally related to naphthamides, were subjected to ADME studies using predictors like pre-ADMET server. These analyses indicated good theoretical pharmacokinetics and drug-likeness characteristics, suggesting their suitability as orally administered agents jmchemsci.com.
Specific ADME Parameters: Studies on N-4-chlorophenylnaphthamide-based KDR inhibitors have utilized QikProp software to predict various ADME descriptors such as molecular weight, dipole moment, solvent-accessible surface area (SASA), lipophilicity (QP log Po/w), aqueous solubility (QP Log S), blood-brain barrier penetration (QPLogBB), skin permeability (QP Log KP), and human oral absorption (HOA) schrodinger.comjapsonline.comresearchgate.net.
Table 1: Predicted ADME Descriptors for N-4-chlorophenylnaphthamides (Illustrative Examples)
| Descriptor | Ideal Range (95% of drugs) | Example Value (N-4-chlorophenylnaphthamide) researchgate.net |
| Molecular Weight (MW) | 311–650 | 400-500 (approximate, varies by derivative) |
| QP Log Po/w | -2–6.5 | 4-6 (approximate, varies by derivative) |
| QP Log S | -6.5–0.5 | -4 to -2 (approximate, varies by derivative) |
| Human Oral Absorption | >80% is high | >80% (for many derivatives) jmchemsci.com |
| #Rotatable Bonds | <10 | Varies, typically within range |
Note: Specific values for N-4-chlorophenylnaphthamides vary significantly based on the exact derivative. The table provides illustrative ranges and general trends observed in the cited literature.
Toxicity Risk Assessment of Naphthamide Compounds
Toxicity risk assessment is a critical aspect of cheminformatics, aiming to predict potential adverse effects of compounds early in the development process epa.govaltex.org. This helps in prioritizing compounds for further experimental testing and reducing the risk of late-stage failures.
Cheminformatics approaches to toxicity risk assessment often involve Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or toxicity endpoints mdpi.comnih.govnih.gov.
In Silico Toxicity Prediction: For naphthamide derivatives, cheminformatics analyses have included toxicity risk prediction alongside ADME properties. For instance, N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives were subjected to toxicity risk assessment, predicting them as biologically active moieties researchgate.netnih.gov.
Specific Toxicity Endpoints: While direct toxicity data for this compound itself might be limited in the provided search results, the broader context of naphthamide compounds and related structures shows that in silico methods are used to predict various toxicity endpoints. This includes acute oral toxicity (LD50), hepatotoxicity, and cytotoxicity japsonline.commdpi.comnih.gov. For example, a novel 1,2,3-triazole-naphthamide molecule (SSAM-1) was evaluated for its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, which revealed its "drug-able nature" and good ADMET profile niscpr.res.inresearchgate.net.
Cheminformatics models for toxicity prediction often leverage statistical enrichment of structural features in toxic compounds and can achieve high accuracy in identifying potentially toxic substances nih.gov.
Catalytic Applications and Mechanistic Studies Involving 1 Naphthamide
Palladium-Catalyzed Reactions with 1-Naphthamide Derivatives
Palladium catalysis has been extensively explored with this compound derivatives, leading to advancements in site-selective functionalization and stereoselective bond formations.
The directed C-H functionalization of naphthalenes is a challenging yet crucial area in synthesis. 1-Naphthamides have proven effective in achieving site-selective C-H activation.
Site-Selective C4-H Amination: Recent advancements include the remote C4 amination of electron-deficient 1-naphthamides via palladium–single-electron transfer catalysis. This protocol is notable for its excellent functional group compatibility and does not necessitate the use of a chelating auxiliary. uni.lunih.gov This represents a significant step towards achieving challenging remote C–H amination of polycyclic aromatic hydrocarbons. uni.lu
Site-Selective C7-H Arylation: The direct and regioselective C7-H arylation of 1-naphthamides has been achieved through palladium catalysis, often promoted by F+ reagents. nist.govbldpharm.comuni.lu This method typically utilizes aryl boronic acids as arylating reagents. While effective, this approach has certain limitations, including the requirement for precious palladium catalysts and stoichiometric amounts of F+ reagents to oxidize Pd(II) species to more electrophilic high-valent cationic Pd(IV). nist.govuni.lu Furthermore, this protocol may not be compatible with other polycyclic aromatic hydrocarbons (PAHs) beyond naphthalene (B1677914), nor with certain functional groups like alkenyl and alkynyl moieties. nist.gov Mechanistic studies suggest a pathway involving carbopalladation and subsequent aryl migration. Yields for C7-arylated products have been reported to range from 14% to 73%, influenced by steric effects. The reaction exhibits good tolerance for various functional groups on the arylboronic acid coupling partners.
This compound derivatives have found utility in Suzuki-Miyaura cross-coupling reactions, both as substrates and as components of chiral ligands.
As substrates, N-(4-bromophenyl)-1-naphthamide has been successfully employed in Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. This methodology allows for the synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives, typically in moderate to good yields. Optimal conditions for these reactions have been identified, often involving Pd(PPh3)4 as the catalyst, K3PO4 as the base, and 1,4-dioxane (B91453) as the solvent at elevated temperatures (e.g., 100 °C).
In the context of asymmetric catalysis, atropisomeric this compound-derived phosphines, referred to as A2phos, have been applied in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling. These ligands have demonstrated enhanced reactivity for coupling partners possessing bulky ortho-substituents, which can lead to improved yields and enantioselectivity of the chiral biaryl products. The determination of absolute configuration for some chiral biaryls has been achieved through a combination of X-ray crystal structural analysis and chemical transformations. Mechanistic investigations suggest that atroposelective reductive elimination may be the stereochemical determining step in these asymmetric Suzuki-Miyaura cross-coupling reactions.
This compound derivatives play a crucial role in asymmetric Heck and asymmetric allylic alkylation reactions, providing access to enantioenriched products.
Asymmetric Heck Reaction (AHR): Atropisomeric this compound-derived P,O-ligands (A2phos) have been successfully applied in palladium-catalyzed intermolecular asymmetric Heck reactions. For instance, the AHR of methoxy-substituted 1-naphthyl triflates with 2,3-dihydrofuran (B140613) using A2phos ligands has yielded products in excellent yields with enantiomeric excesses (ee) ranging from 54% to 69%. The enantioselectivity observed in these reactions has been found to correlate with the bulkiness of the amide subunit within the ligand structure. These P,O-ligands are characterized as non-biaryl atropisomers.
Asymmetric Allylic Alkylation (AAA): this compound-derived P,O-ligands, synthesized via efficient chemical resolution processes, represent a novel class of nonbiaryl atropisomeric ligands devoid of central chirality. These ligands have shown promising application in palladium-catalyzed asymmetric allylic alkylation (AAA), achieving high enantioselectivities. For example, up to 94.7% ee has been reported. The choice of counterion and the bulk of the C8 oxygen group of the P,O-ligand have been shown to influence the asymmetric induction.
Table 1: Representative Enantioselectivities in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) using this compound-Derived Ligands
| Ligand/Conditions | Enantiomeric Excess (ee) | Reference |
| P,O-ligand with NaOAc | 94.4% ee | |
| P,O-ligand with LiOAc | 93.3% ee | |
| P,O-ligand with KOAc | 78.6% ee | |
| C8-benzyloxy ligand | 90.2% ee |
Furthermore, a dynamic kinetic resolution approach has been developed for the atroposelective allylic alkylation of racemic amide naphthols. This method provides access to axially chiral naphthamides in good to excellent yields (up to 97%) and high enantioselectivities (up to 96:4 e.r.). This particular strategy utilizes amide naphthols as nucleophilic precursors and is catalyzed by hydroquinine.
Copper-Catalyzed Reactions with this compound Derivatives
Copper catalysis offers an alternative to palladium for certain transformations, often providing advantages in terms of cost and functional group tolerance.
A highly efficient copper-catalyzed C7-H arylation of 1-naphthamides has been developed, employing Cu(II) as the catalyst and aryliodonium salts as arylating reagents. nist.govbldpharm.comuni.lu This method presents several advantages over its palladium-catalyzed counterpart: it does not require precious metal catalysts, operates under mild reaction conditions, and exhibits excellent functional group tolerance. nist.govbldpharm.com Notably, this copper-catalyzed protocol is compatible with 1-naphthamides bearing alkenyl and alkynyl groups, which were problematic for the F+-reagent-promoted palladium system. nist.gov The method also extends its applicability to other polycyclic aromatic hydrocarbon (PAH) substrates, including phenanthrene-9-carboxamide, pyrene-1-carboxamide, and fluoranthene-3-carboxamide. nist.govbldpharm.com
Table 2: Representative Yields in Copper-Catalyzed Regioselective C7-H Arylation of 1-Naphthamides
| Substrate Type | Product ID (from source) | Yield (%) | Reference |
| 4-substituted 1-naphthamides | 4a-4f | Good to excellent | |
| C2-substituted 1-naphthamides | 4h | 85 | |
| C2-substituted 1-naphthamides | 4i | 80 | |
| 1-naphthamides with alkenyl groups | 4j | Good | |
| 1-naphthamides with alkynyl groups | 4k | Good |
Asymmetric Catalysis with this compound-Derived Ligands
This compound derivatives have proven to be a valuable class of ligands in asymmetric catalysis, particularly due to their ability to form axially chiral structures. These non-biaryl, C2-unsymmetric atropisomers, such as the A2phos P,O-ligands, are promising chiral reagents and auxiliaries. Their design often incorporates structural features that ensure a sufficiently large rotational energy barrier, leading to configurational stability at ambient temperatures. As discussed in previous sections, these ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) and asymmetric Heck reactions (AHR), demonstrating their capacity to induce high enantioselectivity in carbon-carbon bond forming reactions. The development and application of such this compound-derived ligands contribute significantly to the field of asymmetric synthesis by providing new avenues for accessing chiral molecules.
Development and Application of Atropisomeric Naphthamide-Derived Phosphines (A2phos)
Atropisomeric naphthamide-derived phosphines, known as A2phos, represent a significant class of chiral ligands in asymmetric catalysis. These phosphines have been successfully employed in catalytic asymmetric Suzuki-Miyaura cross-coupling reactions. For instance, the use of A2phos as a chiral ligand facilitated the production of an enantiomerically enriched sample of (aS)-2-methyl-1-[(((o-triisopropylsilyl)oxy)methyl)phenyl]naphthalene with an initial enantiomeric excess (ee) of 84.3%. Subsequent recrystallization further improved the enantiopurity of this biaryl product to 98.9% ee, with its absolute configuration determined by X-ray crystal structural analysis. researchgate.netresearchgate.net The development and application of A2phos have been a subject of discussion at various scientific symposia, highlighting their role in advancing asymmetric synthesis. ust.hk
Table 1: Enantiomeric Excess (ee) of (aS)-2-methyl-1-[(((o-triisopropylsilyl)oxy)methyl)phenyl]naphthalene using A2phos
| Catalyst System | Initial ee (%) | ee after Recrystallization (%) |
| A2phos | 84.3 researchgate.netresearchgate.net | 98.9 researchgate.netresearchgate.net |
Metal-Free Catalysis for this compound Transformations
While transition-metal-catalyzed reactions are well-established, the pursuit of metal-free catalytic strategies offers advantages in terms of cost, sustainability, and reduced environmental impact. In this context, significant progress has been made in developing metal-free transformations involving this compound.
One notable advancement is the development of a straightforward, metal-free methodology for the C-H borylation of α-naphthamides and phenyl acetamide (B32628) derivatives. This approach, mediated by BBr3, is considered economical and cost-effective. nih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.net
Furthermore, metal-free catalytic reduction of primary amides, including this compound, has been achieved. An abnormal N-heterocyclic carbene (aNHC) based potassium complex serves as a transition metal-free catalyst for this transformation. Under optimized conditions, this compound was successfully reduced, demonstrating high efficiency. rsc.orgrsc.org
Table 2: Yields for Metal-Free Reduction of this compound and Related Amides
| Substrate | Catalyst System | Yield (%) | Reference |
| This compound | aNHC-based potassium complex + HBPin | 93 rsc.orgrsc.org | |
| [1,1'-Biphenyl]-4-carboxamide | aNHC-based potassium complex + HBPin | 91 rsc.orgrsc.org | |
| Thiophene-2-carboxamide | aNHC-based potassium complex + HBPin | 74 rsc.org | |
| Benzothiophene-2-carboxamide | aNHC-based potassium complex + HBPin | 82 rsc.org | |
| trans-Cinnamamide | aNHC-based potassium complex + HBPin | 84 rsc.org | |
| 2-Phenylacetamide | aNHC-based potassium complex + HBPin | 75 rsc.org | |
| 2-(Thiophen-2-yl)acetamide | aNHC-based potassium complex + HBPin | 60 rsc.org | |
| Cyclohexanecarboxamide | aNHC-based potassium complex + HBPin | Not specified, good yields for aliphatic amides rsc.org |
C-H Borylation of α-Naphthamides
The site-selective C-H borylation of arenes and heteroarenes is a crucial strategy for constructing molecular diversity. A significant development in this area is the metal-free C-H borylation of α-naphthamides using BBr3. nih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.net This methodology exhibits good functional group tolerance and high efficiency, yielding borylated compounds with excellent yields and site exclusivity. nih.govacs.org
Table 3: C8-Borylation Yields of Substituted Naphthamide Derivatives
| Substrate (Naphthamide Derivative) | C8-Borylated Product Yield (%) | Activation Barrier (kcal mol⁻¹) | Reference |
| N-tert-butyl naphthamide (1a) | 92 acs.org | 23.6 nih.govacs.org | |
| C7-substituted naphthamide | 82 acs.org | - | |
| 4-bromo-substituted naphthamide (3c) | 84 acs.org | - | |
| 4-bromo-substituted naphthamide (3d) | 79 acs.org | - | |
| 4-fluoro-N-(tert-butyl)-1-naphthamide (3e) | 68 acs.org | - | |
| 4-methyl-N-(tert-butyl)-1-naphthamide (3f) | 89 acs.org | - | |
| N,N-diisopropyl-1-naphthamide (3r) | 56 acs.org | - | |
| Pyrene-1-carboxamide (3s) | 81 acs.org | - |
Mechanistic Investigations of Catalytic Pathways
Understanding the underlying mechanisms of catalytic reactions involving this compound is crucial for further development and optimization of synthetic methodologies.
Single-Electron Transfer (SET) Mechanisms in C-H Amination
Single-electron transfer (SET) mechanisms have been implicated in various C-H amination reactions involving this compound derivatives. For example, the copper-catalyzed and picolinamide-assisted remote para-C-H sulfonylation of 1-naphthylamides is suggested to proceed through a SET process. acs.orgacs.orgresearchgate.netresearchgate.net
In another instance, the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates is proposed to involve a radical process. The plausible mechanism suggests that a single electron transfer occurs from an aryl-Ag(I) intermediate, leading to the generation of an aryl-Ag(I) intermediate radical. mdpi.com More recently, palladium-catalyzed site-selective remote C4 amination of 1-naphthamides has also been shown to occur via single-electron transfer catalysis. acs.orgresearchgate.netacs.org These findings underscore the importance of SET pathways in the C-H amination of naphthamide scaffolds.
Role of Directing Groups in C-H Functionalization
Directing groups play a paramount role in achieving regioselective C-H functionalization by guiding the metal catalyst to activate specific C-H bonds, typically through the formation of cyclometallated intermediates. sioc-journal.cnsnnu.edu.cn This strategy is particularly vital in enhancing the selectivity of C-H activation reactions, which otherwise might suffer from poor regioselectivity due to the similar reactivity of C-H bonds within a molecule. sioc-journal.cn
The picolinamide (B142947) (PA) moiety has emerged as a highly effective bidentate directing group in C-H activation processes involving 1-naphthylamine derivatives. Its application has led to regioselective C2-H, C8-H, and C4-H functionalization reactions. researchgate.netmdpi.comresearchgate.netresearchgate.net These transformations include amination, sulfonylation, esterification, and etherification. researchgate.netmdpi.com The picolinamide moiety is recognized for its key role in directing regioselective transformations, such as the palladium-catalyzed C8-H amination of 1-naphthylamine derivatives. researchgate.netresearchgate.netresearchgate.net Beyond picolinamide, other functional groups, such as the hydroxyl moiety, can also serve as directing groups. researchgate.net The concept of transient directing groups has also been explored, offering additional flexibility in C-H functionalization strategies. researchgate.netmdpi.comacs.org
Table 4: Key Directing Groups and Their Applications in this compound C-H Functionalization
| Directing Group | Type of Functionalization | Position of Functionalization | Metal Catalyst (if applicable) | Reference |
| Picolinamide (PA) | C-H activation, amination, sulfonylation, esterification, etherification | C2-H, C4-H, C8-H | Ag(I), Pd, Cu | researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Amide carbonyl (in BBr3-mediated borylation) | C-H borylation | C8 (peri) | Metal-free (BBr3) | nih.govacs.orgresearchgate.netacs.orgnih.gov |
| N-pivaloyl (for anilides, related to naphthamides) | ortho-hydroxylation | ortho | Ru(II) (metallaphotocatalysis) | researchgate.net |
| Hydroxyl moiety | C-H activation | Not specified | Cp*Co(CO)I2 | researchgate.net |
| Transient imine group | C-H borylation | ortho (for benzaldehydes) | Metal-free (BBr3) | researchgate.netacs.org |
Supramolecular Chemistry of 1 Naphthamide and Its Assemblies
Hydrogen Bonding Interactions in 1-Naphthamide Supramolecular Structures
Hydrogen bonding is a key directional interaction in the self-assembly of this compound and its derivatives. rsc.orgrsc.org The amide group (-CONH2) of this compound contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen), allowing for the formation of robust and predictable hydrogen-bonded networks. libretexts.org In the solid state, these interactions often lead to the formation of well-ordered crystalline structures.
For instance, the crystal structure of this compound itself reveals a network of intermolecular N-H···O hydrogen bonds. These interactions link the molecules into chains or sheets, which are then further organized by weaker C-H···O and C-H···π interactions. researchgate.net The specific hydrogen bonding motifs can vary depending on the substituents on the naphthalene (B1677914) ring or the amide nitrogen.
The strength and directionality of these hydrogen bonds can be tuned by chemical modification. Introducing additional hydrogen bonding sites or altering the electronic properties of the naphthalene ring can lead to the formation of different supramolecular architectures, such as dimers, ribbons, and more complex three-dimensional networks. rsc.orgmdpi.com
Table 1: Common Hydrogen Bonding Motifs in Naphthamide Derivatives
| Motif | Description | Resulting Structure |
| N-H···O | The primary amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. | Chains, ribbons, sheets |
| C-H···O | Aromatic or aliphatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen. | Further stabilization of the primary structure |
| N-H···π | The amide N-H group can interact with the electron-rich π-system of a neighboring naphthalene ring. | Contributes to the overall packing of the molecules |
Halogen Bonding and Other Non-Covalent Interactions in Naphthamide Assemblies
While hydrogen bonding is a dominant force, other non-covalent interactions also play a crucial role in the assembly of naphthamide derivatives. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a powerful tool for directing supramolecular assembly. nih.govnih.gov
Introducing halogen atoms (F, Cl, Br, I) onto the naphthalene ring of this compound can lead to the formation of halogen bonds with the carbonyl oxygen or other Lewis basic sites. mdpi.com The strength and directionality of these interactions depend on the nature of the halogen atom, with iodine typically forming the strongest halogen bonds. nih.gov These interactions can compete with or complement hydrogen bonding to create complex and unique supramolecular architectures. mdpi.commorressier.com
Other important non-covalent interactions include:
π-π Stacking: The planar naphthalene rings can stack on top of each other, driven by attractive van der Waals forces and electrostatic interactions. The degree of overlap and the distance between the rings can be influenced by substituents.
Dipole-Dipole Interactions: The polar amide group creates a dipole moment in the molecule, leading to electrostatic interactions that influence molecular packing. morressier.com
The interplay of these various non-covalent forces allows for fine-tuning of the resulting supramolecular structures and their properties. nih.govnih.gov
Crystal Engineering and Solid-State Self-Assembly of Naphthamide Derivatives
Crystal engineering is the design and synthesis of crystalline solids with desired structures and properties. core.ac.uk This field heavily relies on the predictable nature of non-covalent interactions to guide the self-assembly of molecules in the solid state. Naphthamide derivatives are attractive targets for crystal engineering due to their versatile hydrogen bonding capabilities and the potential for other intermolecular interactions. rsc.org
By systematically modifying the molecular structure of this compound, researchers can control the way molecules pack in a crystal lattice. For example, introducing substituents at different positions on the naphthalene ring can sterically hinder certain hydrogen bonding patterns while promoting others, leading to different crystal packing arrangements.
The formation of co-crystals, which are crystalline solids containing two or more different molecular components in a stoichiometric ratio, is another powerful strategy in the crystal engineering of naphthamides. By co-crystallizing a naphthamide derivative with a complementary molecule that can form strong and directional non-covalent interactions, it is possible to create novel solid-state architectures with tailored properties.
Table 2: Strategies in Crystal Engineering of Naphthamide Derivatives
| Strategy | Description | Outcome |
| Substituent Effects | Introducing functional groups to the naphthalene ring to alter steric and electronic properties. | Control over hydrogen bonding motifs and crystal packing. |
| Co-crystallization | Combining a naphthamide derivative with a co-former molecule. | Formation of novel multi-component crystalline structures with modified properties. |
| Polymorphism Screening | Investigating different crystallization conditions to access various crystalline forms (polymorphs). | Discovery of polymorphs with distinct physical properties. |
Solution Phase Self-Assembly Processes and Formation of Supramolecular Materials
The self-assembly of naphthamide derivatives is not limited to the solid state. In solution, these molecules can also associate through non-covalent interactions to form a variety of supramolecular materials, such as gels, liquid crystals, and nanoparticles. nih.govnih.gov The solvent plays a critical role in this process, as it can compete for hydrogen bonding sites and influence the strength of hydrophobic interactions. researchgate.net
In non-polar solvents, the strong hydrogen bonding between naphthamide molecules often dominates, leading to the formation of one-dimensional aggregates like fibers or ribbons. nih.gov These fibers can entangle to form a three-dimensional network, resulting in the formation of a supramolecular gel. The properties of these gels, such as their stiffness and thermal stability, are directly related to the strength and nature of the underlying non-covalent interactions.
In some cases, the self-assembly process can be triggered by external stimuli, such as changes in temperature, pH, or the addition of a guest molecule. This responsive behavior is a hallmark of "smart" materials and opens up possibilities for applications in sensing, drug delivery, and catalysis. nih.gov The process of liquid-liquid phase separation can also play a role in the initial stages of self-assembly, leading to the formation of condensed phases that then organize into more ordered structures. nih.gov
Environmental Fate and Biodegradation Pathways of 1 Naphthamide
Bioremediation Strategies for Naphthamide-Contaminated Sites
Bioremediation strategies for sites contaminated with organic compounds like 1-naphthamide typically leverage the metabolic capabilities of microorganisms or plants to degrade or transform pollutants into less harmful substances. While specific, detailed bioremediation strategies for this compound itself are not extensively documented in the available literature, general approaches for organic pollutants and polycyclic aromatic hydrocarbons (PAHs) are relevant.
Bioremediation techniques can be broadly categorized into in-situ and ex-situ methods. In-situ methods, such as biostimulation and bioaugmentation, involve treating the contaminated material at its original location. Biostimulation enhances the activity of indigenous microorganisms by providing essential nutrients, oxygen, or other growth-limiting factors, thereby accelerating the degradation of contaminants. Bioaugmentation, on the other hand, involves introducing specialized microorganisms with known pollutant-degrading capabilities to the contaminated site to enhance the cleanup process uni.lu. Ex-situ methods involve removing the contaminated material for treatment elsewhere.
Given that this compound is susceptible to hydrolysis, leading to the formation of 1-naphthaleneacetic acid nih.govfishersci.ca, bioremediation efforts might also focus on the subsequent degradation of this hydrolysis product. Microorganisms capable of degrading naphthalene (B1677914) and its derivatives, such as various Pseudomonas species, are often employed in the bioremediation of contaminated environments fishersci.cafishersci.ca.
Enzymatic Degradation Mechanisms of Naphthamide Compounds
The primary enzymatic degradation mechanism identified for this compound (1-naphthaleneacetamide) is hydrolysis. This process converts this compound into 1-naphthaleneacetic acid nih.govfishersci.ca. Beyond this initial hydrolytic step, detailed enzymatic pathways specifically for this compound are not widely described in the provided research. However, for related naphthylamine derivatives, more extensive enzymatic degradation mechanisms have been elucidated.
Glutamylation of Naphthylamine Derivatives by Glutamine Synthetase-like Enzymes
While the focus of this article is this compound, detailed enzymatic degradation mechanisms involving glutamylation have been extensively studied for the related compound, 1-naphthylamine (B1663977) (1NA), which is a naphthylamine derivative. Research has identified a pathway for 1NA degradation in the isolate Pseudomonas sp. strain JS3066. This pathway involves a glutamine synthetase-like (GS-like) enzyme, NpaA1, which initiates the glutamylation of 1NA fishersci.cafishersci.canih.govsigmaaldrich.com.
NpaA1, a γ-glutamylnaphthylamide synthase, catalyzes the ATP-dependent ligation of 1NA and L-glutamate to form γ-glutamylated 1NA fishersci.ca. This enzyme exhibits a broad substrate selectivity, capable of acting on various anilines and naphthylamine derivatives. Structural analysis of NpaA1 has revealed that aromatic residues within its entry tunnel and the V201 site in its large substrate-binding pocket significantly influence its substrate preferences fishersci.cafishersci.casigmaaldrich.com. This initial glutamylation step is crucial for the subsequent breakdown of 1NA.
Downstream Metabolic Pathways in Naphthamide Biodegradation
Following the hydrolysis of this compound, the resulting product is 1-naphthaleneacetic acid nih.govfishersci.ca. While specific quantitative experimental data on the biodegradation rates of 1-naphthaleneacetic acid are limited, it and structurally similar compounds are known to be susceptible to biodegradation nih.govfishersci.ca.
In the context of 1-naphthylamine degradation, the γ-glutamylated 1NA is subsequently oxidized to 1,2-dihydroxynaphthalene. This intermediate is then further degraded via the well-established pathway of naphthalene degradation, typically proceeding through catechol fishersci.cafishersci.canih.govsigmaaldrich.com. The metabolism of naphthalene often involves its oxidation to salicylate, which can then be channeled into the tricarboxylic acid (TCA) cycle via catechol catabolic pathways fishersci.cafishersci.ca. It is plausible that 1-naphthaleneacetic acid, derived from this compound, would follow similar downstream metabolic pathways involving ring cleavage and entry into central metabolic cycles, although specific enzymatic details for 1-naphthaleneacetic acid's complete degradation are not provided in the search results.
Environmental Transport and Persistence of Naphthamide Analogs
The environmental transport and persistence of this compound and its analogs are influenced by various physical, chemical, and biological factors, including its susceptibility to degradation processes and its interaction with environmental media. For this compound (1-naphthaleneacetamide), available data suggest moderate to low mobility in soil nih.govfishersci.ca.
Environmental persistence refers to the extent to which chemicals break down in the environment after their use; persistent chemicals degrade slowly and can accumulate to higher concentrations nih.govnih.gov. The persistence of organic compounds is governed by the rates of removal through biological and chemical processes such as biodegradation, hydrolysis, atmospheric oxidation, and photolysis nih.gov.
Table 1: Environmental Fate Data for this compound
| Property | Value | Notes | Source |
| Foliar Dissipation Half-Life | 131.6 hours | For 1-naphthaleneacetamide | nih.govfishersci.ca |
| Soil Mobility | Moderate to Low | Based on chemical and physical properties | nih.govfishersci.ca |
Emerging Applications and Future Research Directions for 1 Naphthamide
Potential in Organic Optoelectronic Materials Development
1-Naphthamide and its derivatives exhibit promising potential in the development of organic optoelectronic materials, owing to their unique photophysical properties and structural tunability. Derivatives such as 1,8-naphthalimides are recognized for their photostability, structural flexibility, and ease of functionalization, making them versatile signal elements in the design of chemical sensors mdpi.com.
Specific naphthamide derivatives have been explored for their utility in advanced materials. For instance, 1-Hydroxy-2-carboamino Naphthalene (B1677914) Derivative, a hydroxylated naphthamide derivative, is utilized in the creation of fluorescent dyes and polymers. Its distinct chemical structure and inherent optical and electronic characteristics render it suitable for novel material development with applications in optoelectronics lookchem.com. Furthermore, N,N-diethyl 6-dimethylamino-2-naphthamide, a derivative of 2-naphthamide (B1196476), has been successfully employed in the synthesis of "linear" extended rhodamine dyes. These dyes display absorption maxima in the 633–700 nm range, indicating their potential for applications in biological imaging and sensing .
In the realm of organic solar cells, small molecules containing a naphthamide group have demonstrated notable performance. Compounds like BYG-1 and BYG-2, featuring fluorene (B118485) donor and benzothiadiazole acceptor units linked to a terminal naphthamide group, have been designed and synthesized. These compounds achieved power conversion efficiencies (PCEs) of 8.67% and 7.12% for BYG-1 and BYG-2, respectively, attributed to their favorable opto-electronic properties, charge transport mobilities, and active layer morphology researchgate.net.
Another significant advancement involves thienyltriazine triamides (TTTAs) incorporating a naphthylamide arm. These compounds have been synthesized and effectively utilized as cathode interlayers in organic solar cells, leading to a maximum efficiency of 19.60% for single-junction solar cells. Notably, their performance exhibited remarkable insensitivity to interlayer thickness, maintaining approximately 90% of optimal efficiency even with thickness variations from 5 to 95 nm nih.gov.
The broader class of naphthalene derivatives, to which this compound belongs, are recognized as efficient fluorescence probes. Their capacity for molecular engineering allows for the fine-tuning of optoelectronic properties, positioning them as promising candidates for supramolecular assembly and functional materials researchgate.net. Research continues to focus on π-conjugated systems, including those related to naphthamides, for their application in organic light-emitting diodes (OLEDs) and photovoltaic devices, with an emphasis on tailoring electronic and optical properties through precise molecular structure adjustments acs.orgacs.org.
Table 10.1: Optoelectronic Performance of Naphthamide-Derived Materials
| Material Type | Specific Compound/Derivative | Application | Key Performance Metric | Value | Reference |
| Small Molecules | BYG-1 | Organic Solar Cells | Power Conversion Efficiency (PCE) | 8.67% | researchgate.net |
| Small Molecules | BYG-2 | Organic Solar Cells | Power Conversion Efficiency (PCE) | 7.12% | researchgate.net |
| Cathode Interlayer | Thienyltriazine triamides (TTTAs) with naphthylamide arm | Organic Solar Cells | Maximum Efficiency (Single-junction) | 19.60% | nih.gov |
| Cathode Interlayer | Thienyltriazine triamides (TTTAs) with naphthylamide arm | Organic Solar Cells | Thickness Insensitivity (Efficiency retention) | ~90% (5-95 nm) | nih.gov |
Naphthamide Derivatives in Novel Sensor Technologies
Naphthamide derivatives, particularly those based on 1,8-naphthalimide (B145957), are increasingly vital in the development of advanced sensor technologies. Their unique photophysical properties, including strong fluorescence, large Stokes shifts, excellent photostability, and ease of functionalization, make them ideal signal elements in chemical sensor design and construction mdpi.commdpi.com. These compounds can be specifically engineered to respond to a variety of analytes, such as metal ions, anions, pH changes, and biomolecules, enabling the creation of highly selective sensors for diverse applications including environmental monitoring, industrial processes, medical diagnostics, and biological imaging mdpi.com.
Fluorescence sensors operating on the principle of photoinduced electron transfer (PET) frequently utilize 1,8-naphthalimide derivatives as signaling fragments. Their emission can be precisely "switched on" or "switched off" in the presence of target analytes, providing a highly sensitive detection mechanism mdpi.com. Recent research has focused on synthesizing and characterizing new 1,8-naphthalimide derivatives (e.g., M1-M3) to investigate their photophysical properties and sensor activity. These compounds have demonstrated significant fluorescence enhancement in the presence of various metal ions, including Ag+, Pb2+, Sn2+, Co2+, and Fe3+, and show strong pH dependence, with fluorescence intensity increasing significantly in acidic media mdpi.com.
Naphthylamide-based fluorescent chemosensors have also been developed for the detection of specific ions. For instance, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (H4L) has been reported as a highly sensitive and selective sensor for Fe3+ and Al3+ cations, as well as the CN- anion. This compound exhibits distinct fluorescence responses depending on the analyte and solvent, such as selective "ON-OFF" quenching for Fe3+ in DMSO and "OFF-ON" fluorescence enhancement for Al3+ in DMF researchgate.netnih.gov.
Beyond metal ions, naphthamide derivatives have been adapted for pH sensing. A series of naphthalimide derivatives have been synthesized for both intra- and extracellular pH sensing. Some of these materials, when incorporated into polymer matrices, exhibit pKa values suitable for monitoring pH changes in biological environments (e.g., pH ~7 for extracellular sensing). Others serve as novel intracellular biomarkers for acidic organelles like lysosomes, with pKa values ranging from 5.9 to 6.8, and show significantly stronger emission in acidic conditions compared to neutral pH nih.gov.
Further advancements include the development of a naphthoyl derivative of 4-Aminoantipyrine, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-yl)-1-naphthamide (4-NCD), which functions as an Al3+ ion sensor ingentaconnect.comresearchgate.net. Additionally, a novel naphthol-naphthalimide-based fluorescent chemosensor (CGB) has been synthesized for the "turn-on" detection of hypochlorite (B82951) (ClO-) researchgate.net.
Table 10.2: Naphthamide Derivatives in Sensor Applications
| Sensor Type | Naphthamide Derivative/Class | Target Analyte(s) | Key Sensing Mechanism/Response | Reference |
| Metal Ion/pH | 1,8-Naphthalimide derivatives (M1-M3) | Ag+, Pb2+, Sn2+, Co2+, Fe3+, pH | Fluorescence enhancement/quenching, pH-dependent emission | mdpi.com |
| Metal Ion/Anion | N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (H4L) | Fe3+, Al3+, CN- | Selective ON-OFF/OFF-ON fluorescence, deprotonation | researchgate.netnih.gov |
| pH Sensor | Naphthalimide derivatives (e.g., SM1, SM2, SM3) | Intra/extracellular pH | Emission intensity changes based on pH, pKa values 5.9-7 | nih.gov |
| Metal Ion | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-yl)-1-naphthamide (4-NCD) | Al3+ | Fluorescence change, 1:1 stoichiometry | ingentaconnect.comresearchgate.net |
| Anion Sensor | Naphthol-naphthalimide-based chemosensor (CGB) | ClO- | Fluorescent "turn-on" method | researchgate.net |
Future Prospects in Medicinal Chemistry and Drug Discovery
This compound and its derivatives represent a significant class of organic compounds with diverse pharmacological properties, making them promising candidates in medicinal chemistry and drug discovery. These compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer activities ontosight.aiontosight.aiontosight.ai. Ongoing research aims to optimize their pharmacological profiles through structural modifications to enhance efficacy and minimize side effects ontosight.ai.
Specific naphthamide derivatives have shown considerable potential in cancer therapy. Studies indicate that certain derivatives can inhibit the growth of various cancer cell lines, with some exhibiting selective inhibition of cancer cell proliferation while sparing normal cells ontosight.aiontosight.ai. For instance, N-(4-Bromo-2-methylphenyl)-2-naphthamide has been investigated for its anticancer, antimicrobial, and inflammatory response modulating properties ontosight.ai. N-(4-Methyl-1-piperazinyl)-1-naphthamide derivatives have shown antiproliferative effects comparable to established chemotherapeutics like doxorubicin. Furthermore, these derivatives have demonstrated efficacy against drug-resistant bacterial strains and possess anti-tuberculosis activity, suggesting their potential in addressing global health challenges like antibiotic resistance .
Beyond oncology and infectious diseases, naphthamide derivatives are being explored for other therapeutic indications. A novel naphthylamide, N-[2-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-naphthalen-1-yl]-acetamide (A-151892), has been identified as a potent ATP-sensitive K+ channel opener. This compound shows promise for the treatment of overactive bladder and other lower urinary tract symptoms nih.gov. In the context of neurodegenerative diseases, N-(pyrrolidin-3-yl)-naphthamide analogs have shown high affinity for both D2 and D3 dopamine (B1211576) receptor subtypes, indicating their potential as therapeutic agents mdpi.com.
Recent breakthroughs include the discovery of new series of naphthamides as potent inhibitors of various kinases implicated in cancer. Compound 14c, a novel naphthamide, exhibited high VEGFR-2 inhibitory potency with IC50 values of 1.5 nM in enzymatic assays and 0.9 nM in HUVEC cellular proliferation assays. This compound also demonstrated multitargeted inhibition against VEGFR-1, PDGFR-β, and RET, suggesting its broad therapeutic applicability in cancer treatment acs.org. Similarly, novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives have been designed as potent fibroblast growth factor receptor (FGFR) inhibitors. Compound 25a from this series showed selective and equally high potency against FGFR1/2 and VEGFR2, with IC50 values below 5.0 nM, and significant antiproliferative effects on cancer cells drugbank.com.
Furthermore, N-(2,4-dichlorophenyl)-1-naphthamide has been found to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, highlighting its potential in neuroprotective strategies researchgate.net.
Table 10.3: Therapeutic Potential of Naphthamide Derivatives
| Compound/Class | Target/Activity | Key Findings | Reference |
| Naphthamide derivatives | Anticancer | Inhibitory effects against cancer cell lines, selective proliferation inhibition | ontosight.aiontosight.ai |
| N-(4-Bromo-2-methylphenyl)-2-naphthamide | Anticancer, Antimicrobial, Anti-inflammatory | Potential in various biological applications | ontosight.ai |
| N-(4-Methyl-1-piperazinyl)-1-naphthamide derivatives | Anticancer, Antimicrobial, Anti-tuberculosis | Antiproliferative effects (comparable to doxorubicin), efficacy against drug-resistant bacteria, anti-TB activity | |
| A-151892 (N-[2-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-naphthalen-1-yl]-acetamide) | ATP-sensitive K+ channel opener | Potent and efficacious KCO, potential for overactive bladder treatment | nih.gov |
| N-(pyrrolidin-3-yl)-naphthamide analogs | D2 and D3 dopamine receptor subtypes | High affinity binding, potential in neurodegenerative diseases | mdpi.com |
| Naphthamide (Compound 14c) | VEGFR-2 Kinase Inhibitor | IC50: 1.5 nM (enzymatic), 0.9 nM (HUVEC); multitargeted (VEGFR-1, PDGFR-β, RET) | acs.org |
| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine (Compound 25a) | FGFR1/2 and VEGFR2 Inhibitor | IC50: < 5.0 nM; significant antiproliferative effects | drugbank.com |
| N-(2,4-dichlorophenyl)-1-naphthamide | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor | Strong inhibitory effects, potential for Alzheimer's disease | researchgate.net |
Advanced Synthetic Methodologies and Catalyst Design for Naphthamides
The synthesis of this compound and its diverse derivatives is a dynamic area of research, with continuous advancements in methodologies and catalyst design aimed at improving efficiency, selectivity, and sustainability. Traditional synthesis of compounds like 2-Naphthamide, 5,6,7,8-tetrahydro-N,N-dimethyl-, typically involves the reaction of tetrahydro-naphthalene-2-carboxylic acid with dimethylamine, a method that can be adapted to yield various derivatives ontosight.ai.
Modern synthetic approaches often incorporate microwave-assisted methods, which enable efficient multi-step reactions and high yields for 2-naphthamide derivatives nih.gov. For instance, the synthesis of N-(4-Methyl-1-piperazinyl)-1-naphthamide commonly involves the reaction of 1-naphthoyl chloride with 4-methylpiperazine under anhydrous conditions. This process can be optimized using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and solvents such as tetrahydrofuran (B95107) (THF) to enhance yield and purity .
Transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the functionalization of naphthamides. A significant development is the palladium(II)-catalyzed regioselective C8-H olefination of 1-naphthamides. This protocol facilitates the synthesis of naphthamide fused lactam 2,3-dihydro-1H-benzo[de]isoquinolin-1-one derivatives and various other drug derivatives. It demonstrates broad compatibility with a range of acrylates and styrenes, affording products in good yields with excellent functional group tolerance scilit.comexlibrisgroup.comresearchgate.net. Furthermore, palladium-catalyzed para-selective arylation of this compound has been achieved, representing a crucial method for C-H activation and the extension of π-electron systems, vital for developing new organic materials acs.orgresearchgate.net.
Beyond palladium, metal-free approaches are gaining traction for their economic and environmental benefits. A notable advancement is the metal-free C-H borylation of α-naphthamides and phenylacetic acid drugs. This strategy, utilizing BBr3, offers an efficient and economical method with good functional group tolerance, producing borylated compounds under mild conditions with high site exclusivity researchgate.netacs.org.
Enantioselective synthesis of chiral naphthamide derivatives is also a key area. A one-pot strategy combining electrochemical reduction and ruthenium-catalyzed asymmetric hydrogenation has been developed for the enantioselective reduction of 1-naphthamides to chiral 1-tetrahydronaphthamides. This innovative method provides a practical platform for selectively constructing high-value chiral tetrahydronaphthenes from readily available naphthalene feedstocks, significantly expanding the scope of asymmetric hydrogenation acs.org.
Table 10.4: Advanced Synthetic Methodologies for Naphthamides
| Methodology | Target Transformation | Key Features | Yield/Selectivity | Reference |
| Microwave-Assisted Synthesis | 2-Naphthamide derivatives | Efficient multi-step reactions | High yields | nih.gov |
| Palladium(II)-Catalyzed C8-H Olefination | 1-Naphthamides to fused lactams/drug derivatives | Regioselective, ligand-free, wide functional group tolerance | Good yields | scilit.comexlibrisgroup.comresearchgate.net |
| Palladium-Catalyzed Para-Selective Arylation | This compound arylation | C-H activation, π-system extension | - | acs.orgresearchgate.net |
| Metal-Free C-H Borylation (BBr3) | α-Naphthamides and phenylacetic acid drugs borylation | Economical, efficient, good functional group tolerance, site exclusivity | Excellent yields | researchgate.netacs.org |
| Electrochemical Reduction & Ru-Catalyzed Asymmetric Hydrogenation | 1-Naphthamides to chiral 1-tetrahydronaphthamides | One-pot, enantioselective, high-value chiral products | Good yields (62-91%), high enantioselectivities (80-92% ee) | acs.org |
Integration of Computational and Experimental Approaches in this compound Research
The integration of computational and experimental approaches is increasingly vital in advancing this compound research, providing a powerful synergy to overcome the limitations of individual techniques and gain deeper insights into molecular behavior and function. This combined strategy is particularly effective in understanding complex molecular mechanisms, ranging from small molecules to intricate biological systems nih.govfrontiersin.org.
Computational methods, such as Density Functional Theory (DFT) and Time-dependent density-functional theory (TDDFT), are routinely employed to elucidate the underlying mechanisms of sensor activity in 1,8-naphthalimide derivatives mdpi.com. These theoretical calculations support and complement experimental UV-Vis and fluorescence measurements for naphthylamide-based fluorescent chemosensors, providing a comprehensive understanding of their optical properties and responsiveness to analytes researchgate.netnih.gov.
In medicinal chemistry, molecular docking analysis is frequently used to strengthen in vitro bioactivity results for naphthamide derivatives. This computational technique helps in revealing crucial interactions between naphthamide compounds and active site residues of enzymes, such as cholinesterases, which is essential for rational drug design and optimization ingentaconnect.comresearchgate.net. Furthermore, computational methods are applied to optimize the geometric parameters of naphthamide derivatives, investigate their frontier molecular orbitals (HOMO and LUMO), and analyze intermolecular interactions, thereby guiding the synthesis of new compounds with desired properties researchgate.net. Computational tools also predict reactivity and simulate solvation effects through Molecular Dynamics (MD) simulations, offering valuable insights into how these compounds behave in different environments .
The stereodynamics and bond rotation in tertiary 1-naphthoic acid amides have been precisely investigated through a combination of variable temperature Nuclear Magnetic Resonance (VT-NMR) experiments and quantum calculations. This integrated approach has provided detailed information about molecular gear motion and the influence of electronic effects from aromatic structures on conformational movements at varying temperatures researchgate.net. In the development of advanced synthetic methodologies, computational analysis plays a crucial role in determining activation barriers for reactions, such as the metal-free C-H borylation of α-naphthamides, which aids in optimizing reaction conditions and understanding reaction pathways acs.org.
The synergistic use of experimental and computational techniques is a cornerstone for future research on this compound, enabling a more accurate characterization of molecular structure, dynamics, and ultimately, biological function nih.govfrontiersin.org. This includes leveraging computational approaches to assist in the interpretation of various experimental data, such as cryo-electron microscopy (cryo-EM), Nuclear Magnetic Resonance (NMR) spectroscopy, and Small Angle X-ray Scattering (SAXS), and is increasingly applied in the drug discovery pipeline nih.gov.
Table 10.5: Integration of Computational and Experimental Approaches in this compound Research
| Computational Method | Experimental Counterpart | Application in this compound Research | Reference |
| DFT, TDDFT | UV-Vis, Fluorescence Spectroscopy | Deciphering sensor mechanisms, supporting optical measurements | mdpi.comresearchgate.netnih.gov |
| Molecular Docking | In vitro Bioactivity Assays | Revealing enzyme-ligand interactions, strengthening bioactivity results | ingentaconnect.comresearchgate.net |
| DFT, MD Simulations | Structural Characterization, Reactivity Studies | Optimizing geometry, investigating HOMO/LUMO, predicting reactivity, simulating solvation | researchgate.net |
| Quantum Calculations | VT-NMR Spectroscopy | Understanding stereodynamics, bond rotation, molecular gear motion | researchgate.net |
| Computational Analysis | Synthetic Reaction Optimization | Determining activation barriers for new synthetic methods (e.g., C-H borylation) | acs.org |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-Naphthamide, and how can researchers ensure reproducibility?
- Methodological Guidance :
- Use nucleophilic acyl substitution or coupling reactions, with 1-naphthylamine and acetyl chloride as common precursors.
- Reproducibility : Follow strict protocols for solvent purity (e.g., anhydrous conditions), stoichiometric ratios, and reaction temperature (typically 0–5°C to minimize side reactions).
- Characterization : Confirm identity via H/C NMR, FTIR (amide C=O stretch ~1650 cm), and mass spectrometry. Purity must be validated by HPLC (≥95%) and melting point consistency .
Q. How should researchers handle and store this compound to prevent degradation?
- Safety & Stability :
- Store in airtight containers under inert gas (N/Ar) at –20°C to avoid hydrolysis or oxidation.
- Use PPE: Nitrile gloves, chemical-resistant lab coats, and fume hoods for handling. Avoid skin contact due to potential irritant properties .
Q. What analytical techniques are critical for assessing this compound purity in solution-phase studies?
- Key Techniques :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).
- Spectroscopy : UV-Vis (absorption maxima ~275 nm in ethanol) and fluorescence quenching assays.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How can conflicting data on this compound’s photophysical properties be resolved?
- Case Study : Discrepancies in phosphorescence spectra (e.g., emission peaks at 77 K in EPA matrix) may arise from solvent polarity or impurity effects.
- Resolution Strategy :
- Replicate experiments under identical conditions (solvent, temperature, excitation wavelength).
- Cross-validate with time-resolved fluorescence and quantum yield measurements.
- Use computational modeling (TD-DFT) to predict excited-state behavior and compare with empirical data .
Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?
- Methodology :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K).
- Structural Analysis : Co-crystallization with enzymes (e.g., amidases) for X-ray diffraction studies.
- Dynamic Studies : Stopped-flow kinetics to monitor enzymatic hydrolysis rates .
Q. How can researchers address contradictions in reported toxicity profiles of this compound?
- Critical Analysis Framework :
| Factor | Potential Impact | Resolution Approach |
|---|---|---|
| Purity | Impurities may skew LD values | Re-test with rigorously purified samples |
| Model Organism | Species-specific metabolic differences | Use multiple models (e.g., zebrafish, rats) |
| Exposure Duration | Acute vs. chronic toxicity thresholds | Longitudinal studies with controlled dosing |
Q. What computational strategies are effective for modeling this compound’s environmental fate?
- Modeling Workflow :
Input Parameters : LogP (octanol-water partition coefficient), hydrolysis rate constants.
Software : EPI Suite or COSMOtherm for biodegradation pathways.
Validation : Compare predictions with experimental soil adsorption/leaching data .
Methodological Best Practices
- Experimental Replication : Adhere to guidelines for detailed method sections, including equipment specifications (e.g., NMR field strength) and statistical tests (e.g., ANOVA for triplicate runs) .
- Data Contradiction Management : Use triangulation (multiple analytical techniques) and peer validation to resolve inconsistencies .
- Ethical Reporting : Disclose limitations (e.g., solvent effects on reactivity) and avoid overgeneralizing findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
